4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt
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Overview
Description
4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is a complex organic compound with the molecular formula C19H11IN6Na2O10S2 and a molecular weight of 720.34 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves multiple steps, typically starting with the iodination of a phenyl ring followed by the introduction of nitro groups. The formazan moiety is then formed through a series of condensation reactions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent reaction conditions, including controlled temperatures and the use of specific solvents like DMSO and water .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: The iodophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and modifications.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include various biochemical reactions that are crucial for cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Bromophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt
- 4-[1-(4-Chlorophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt
Uniqueness
Compared to similar compounds, 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is unique due to the presence of the iodophenyl group, which enhances its reactivity and allows for specific interactions in chemical and biological systems .
Properties
Molecular Formula |
C19H11IN6Na2O10S2 |
---|---|
Molecular Weight |
720.3 g/mol |
IUPAC Name |
disodium;4-[(Z)-N-(2,4-dinitrophenyl)imino-N'-(4-iodoanilino)carbamimidoyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C19H13IN6O10S2.2Na/c20-11-1-3-12(4-2-11)21-23-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)24-22-16-8-5-13(25(27)28)9-17(16)26(29)30;;/h1-10,21H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b23-19-,24-22?;; |
InChI Key |
HCUCBSRZYURXCZ-HMBUVDKKSA-L |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])\N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
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